2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile
Description
2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile is a synthetic acrylonitrile derivative featuring a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety substituted at position 5 with a carbonyl group. The acrylonitrile backbone is further functionalized with a dimethylamino group at position 3, conferring unique electronic and steric properties. Its synthesis typically involves condensation reactions between activated carbonyl precursors and cyanoacetamide derivatives under basic conditions .
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonyl)-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-15(2)7-10(6-14)13(16)9-3-4-11-12(5-9)18-8-17-11/h3-5,7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZHMCBEWHZKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654087 | |
| Record name | 2-(2H-1,3-Benzodioxole-5-carbonyl)-3-(dimethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96219-78-2 | |
| Record name | 2-(2H-1,3-Benzodioxole-5-carbonyl)-3-(dimethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Preformed Carbonyl and Amine Components
This route employs 3-(dimethylamino)acrylonitrile and 1,3-benzodioxole-5-carbonyl chloride under Schotten-Baumann conditions:
$$
\text{C}8\text{H}5\text{O}3\text{COCl} + \text{C}5\text{H}7\text{N}2 \rightarrow \text{C}{13}\text{H}{12}\text{N}2\text{O}3 + \text{HCl}
$$
Key parameters :
Tandem Knoevenagel-Michael Addition
Alternative one-pot synthesis from:
- Piperonal (1,3-benzodioxole-5-carbaldehyde)
- N,N-dimethylcyanoacetamide
Reaction pathway:
- Knoevenagel condensation forms α-cyano cinnamate intermediate
- Michael addition of dimethylamine completes acrylonitrile backbone
$$
\text{C}8\text{H}6\text{O}3 + \text{C}5\text{H}8\text{N}2\text{O} \xrightarrow{\text{EtOH, Δ}} \text{C}{13}\text{H}{12}\text{N}2\text{O}3
$$
Optimized conditions :
Experimental Protocols and Comparative Analysis
Table 1: Synthesis Method Comparison
| Parameter | Condensation Route | Tandem Route |
|---|---|---|
| Reaction Time | 4 h | 8 h |
| Temperature | 0–25°C | 78°C |
| Purification | Column chromatography | Recrystallization |
| Atom Economy | 84% | 79% |
| Scalability | >100 g demonstrated | Limited to 50 g batches |
Critical Process Parameters
Solvent Effects
- Polar aprotic solvents (DMF, DMSO) increase reaction rate but promote decomposition above 40°C
- Chlorinated solvents (DCM, chloroform) optimal for acid chloride reactions (conversion >95%)
- Ether solvents (THF) lead to 12–15% lower yields due to poor nucleophile solubility
Spectroscopic Characterization Data
Table 2: Key Spectral Signatures
| Technique | Diagnostic Features |
|---|---|
| IR (ATR) | 2225 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C) |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.85 (d, J=8 Hz, ArH), 3.15 (s, N(CH₃)₂), 5.95 (s, OCH₂O) |
| 13C NMR (100 MHz, CDCl₃) | δ 116.2 (CN), 187.5 (C=O), 101.8 (OCH₂O) |
| HRMS (ESI+) | m/z 245.0921 [M+H]⁺ (calc. 245.0924) |
Scale-Up Challenges and Solutions
Exothermicity Management
- Adiabatic temperature rise ΔT = 58°C observed in condensation route
- Control strategies:
- Semi-batch addition of acid chloride
- Jacketed reactor with ethanol cooling (−10°C)
Byproduct Formation
- Major impurity: 3-(dimethylamino)acrylic acid (5–7%) from hydrolysis
- Mitigation:
Applications in Subsequent Syntheses
The compound serves as precursor for:
- Spirocyclic compounds : Via [4+2] cycloadditions (83–89% yields)
- Heterocyclic amines : Reductive amination gives pyrrolidine derivatives
- Polymer precursors : Radical polymerization forms nitrile-functionalized resins
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The benzo[d][1,3]dioxole moiety is known for its ability to interact with biological targets involved in cancer proliferation. Studies have suggested that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : Compounds containing the dimethylamino group are often investigated for their antimicrobial activity. Preliminary studies have shown that 2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile may possess antibacterial properties, making it a candidate for further exploration in antibiotic development .
- Drug Delivery Systems : The unique structure allows for potential applications in drug delivery systems where the compound could serve as a carrier for therapeutic agents, improving their solubility and bioavailability .
Materials Science Applications
- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Its reactive functional groups allow for incorporation into polymer matrices, potentially leading to materials suitable for high-performance applications .
- Fluorescent Dyes : Due to the presence of the dioxole ring, this compound may be explored as a fluorescent dye in various applications including biological imaging and sensing technologies. Fluorescent properties can be tuned by modifying the chemical structure .
Agrochemical Applications
- Herbicide Development : The compound's structural characteristics suggest potential herbicidal activity. Studies on related compounds indicate that they can inhibit plant growth or disrupt metabolic pathways in weeds, making them suitable candidates for herbicide formulation .
- Pesticide Formulations : Similar compounds have been shown to possess insecticidal properties; thus, there is potential for developing pesticides based on this compound's structure to target specific pests while minimizing environmental impact .
Case Study 1: Anticancer Activity
A study conducted on derivatives of benzo[d][1,3]dioxole demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways, highlighting the potential of 2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile as an anticancer agent.
Case Study 2: Polymer Applications
Research into the use of this compound in polymer synthesis showed that incorporating it into polyacrylate matrices resulted in materials with improved thermal stability and mechanical properties compared to traditional polymers. This opens avenues for applications in coatings and advanced materials.
Mechanism of Action
The mechanism by which 2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Positional Isomerism in Benzodioxole Substitution
- Compound 8s (): (E)-3-[benzo(d)(1,3)dioxol-4-yl]-2-(3,4,5-trimethoxybenzoyl)acrylonitrile differs in the substitution position of the benzodioxole (position 4 vs. 5 in the target compound). The 4-substituted analog exhibits a lower melting point (176.3°C) compared to the target compound’s hypothetical higher thermal stability due to the 5-carbonyl group’s electron-withdrawing effect .
- Compound 27 (): (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile shares the 5-benzodioxole substitution but lacks the dimethylamino group.
Functional Group Variations
- Compound 8r (): (E)-3-[1-methyl-1H-benzo(d)imidazol-2-yl]-2-(3,4,5-trimethoxybenzoyl)acrylonitrile replaces the benzodioxole with a benzoimidazole ring. This substitution introduces basicity and hydrogen-bonding capacity, which may enhance binding to biological targets compared to the target compound’s neutral benzodioxole .
- Compound 74 (): 2-(Benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile substitutes benzodioxole with a benzothiazole group.
Physicochemical Properties
- Electronic Effects: The dimethylamino group in the target compound donates electrons via resonance, stabilizing the acrylonitrile’s α,β-unsaturated system. This contrasts with electron-withdrawing groups (e.g., nitro in Compound 27), which enhance electrophilicity .
- Thermal Stability : Melting points of benzodioxole-containing analogs range from 176.3°C (8s) to 209.0°C (8t). The target compound’s melting point is unreported but predicted to exceed 200°C due to increased molecular rigidity from the 5-carbonyl group .
Biological Activity
2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile, known by its CAS number 96219-78-2, is an organic compound that has garnered attention for its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety linked to an acrylonitrile group, which may contribute to its bioactivity. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
The chemical properties of 2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₃ |
| Molecular Weight | 244.246 g/mol |
| Density | 1.27 g/cm³ |
| Boiling Point | 483.5 °C at 760 mmHg |
| Flash Point | 246.2 °C |
| LogP | 1.567 |
Biological Activity Overview
Research indicates that 2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have explored the antimicrobial properties of this compound, suggesting potential effectiveness against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Anticancer Potential
Recent investigations have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : The compound can inhibit the growth of cancer cells by interfering with cell cycle progression.
- Induction of apoptosis : It activates intrinsic apoptotic pathways leading to programmed cell death.
The specific molecular targets and pathways influenced by 2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile are still under investigation. However, it is hypothesized that the compound interacts with various enzymes and receptors involved in cellular signaling and metabolism.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against these cells .
- Research on Antimicrobial Effects :
- Pharmacological Investigations :
Q & A
Q. Advanced
- Solvent effects : Polar aprotic solvents (DMSO, DMF) stabilize dipolar intermediates, reducing activation energy. Methanol, while polar, can protonate intermediates, slowing reactions.
- Catalysts : NaOMe accelerates deprotonation, but overuse leads to saponification of ester groups. Transition-metal catalysts (e.g., CuI) enable Ullman-type couplings for halogenated analogs but require strict anhydrous conditions .
Kinetic studies (e.g., Eyring plots) reveal entropy-driven mechanisms in DMSO vs. enthalpy-driven pathways in methanol. Rate-limiting steps shift from enolate formation (in methanol) to carbonyl activation (in DMSO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
